N'-Cyclohexylhydrazinecarboximidamide
Description
N'-Cyclohexylhydrazinecarboximidamide is a hydrazine-derived compound featuring a cyclohexyl group attached to a carboximidamide moiety. For instance, N-Cyclohexylhydrazinecarbothioamide (C₇H₁₅N₃S, MW: 173.28 g/mol) shares a similar backbone but replaces the oxygen atom in the carboximidamide group with sulfur, forming a thiosemicarbazide derivative . The carboximidamide version (theoretical formula: C₇H₁₅N₃O) would exhibit distinct polarity and hydrogen-bonding capabilities due to the oxygen atom, influencing its solubility and reactivity.
Properties
CAS No. |
81067-81-4 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-amino-2-cyclohexylguanidine |
InChI |
InChI=1S/C7H16N4/c8-7(11-9)10-6-4-2-1-3-5-6/h6H,1-5,9H2,(H3,8,10,11) |
InChI Key |
GYOATRRGSXQXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylhydrazinecarboximidamide typically involves the reaction of cyclohexylamine with hydrazinecarboximidamide. One common method includes the condensation of cyclohexylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-Cyclohexylhydrazinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinecarboximidamide moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Cyclohexylhydrazinecarboximidamide oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboximidamide compounds .
Scientific Research Applications
N’-Cyclohexylhydrazinecarboximidamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N’-Cyclohexylhydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Thioamide vs. Carboximidamide : The substitution of sulfur (thioamide) with oxygen (carboximidamide) alters electronic properties. Thioamides exhibit greater lipophilicity and metal-binding capacity, while carboximidamides participate more readily in hydrogen bonding, enhancing solubility in aqueous media .
- Ring Size Effects : Cyclopentane derivatives (e.g., N'-Hydroxy-3-methylcyclopentane-1-carboximidamide) have smaller, more rigid rings compared to cyclohexane analogs, affecting conformational flexibility and interactions with enzymes or receptors .
- Heterocyclic Variations : Compounds like N'-hydroxythiane-4-carboximidamide incorporate sulfur within their heterocyclic rings, which can improve antimicrobial efficacy due to sulfur's electronegativity and redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
